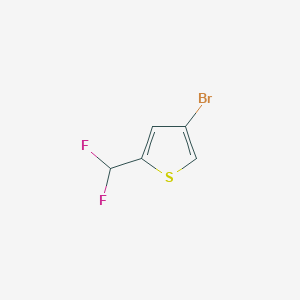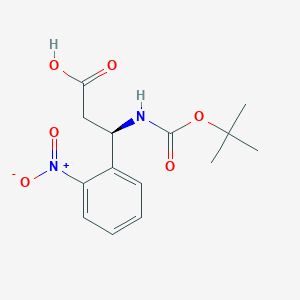![molecular formula C8H8BBrO3 B1273707 5-溴-2,3-二氢苯并[b]呋喃-7-硼酸 CAS No. 690632-72-5](/img/structure/B1273707.png)
5-溴-2,3-二氢苯并[b]呋喃-7-硼酸
描述
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (5-Br-BFB) is a boronic acid derivative of 5-bromo-2,3-dihydrobenzo[b]furan (5-Br-BFB), a heterocyclic aromatic compound. It is a widely used reagent for organic synthesis and has been used for a variety of research applications. 5-Br-BFB has a wide range of applications, from medicinal chemistry to materials science.
科学研究应用
铃木-宫浦交叉偶联反应
该化合物可用于铃木-宫浦交叉偶联反应 。这是一种钯催化的交叉偶联反应,用于合成碳-碳键。它是利用简单的分子构建复杂分子的一种有机化学中的强大工具。
卤代核苷的合成
该化合物可能用于卤代核苷的合成 。核苷是遗传物质的基本组成部分,卤代核苷在药物化学和药物设计中有着广泛的应用。
药物中间体
与5-溴-2,3-二氢苯并[b]呋喃-7-硼酸类似的化合物,如5-氨基-2,3-二氢苯并[b]呋喃,被用作药物中间体 。因此,5-溴-2,3-二氢苯并[b]呋喃-7-硼酸可能在合成药物化合物中发挥类似的作用。
变构增强剂
类似于5-氨基-2,3-二氢苯并[b]呋喃的化合物是A1腺苷受体激动剂活性的变构增强剂 。这表明5-溴-2,3-二氢苯并[b]呋喃-7-硼酸可能在与这些受体相关的生物学研究或药物开发中具有潜在的应用。
作用机制
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with a halogenated compound in the presence of a palladium catalyst and a base .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid participates, is a key step in many synthetic pathways. The product of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biaryls, heteroaryls, and dienes, which are structural units in many natural products, pharmaceuticals, and materials .
Action Environment
The efficacy and stability of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific pH range for optimal performance . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes. The boronic acid group in the compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it useful in the study of enzyme inhibition and protein interactions .
Cellular Effects
The effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. This binding often involves the formation of a covalent bond between the boronic acid group and the enzyme’s active site residues. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid can change over time. The compound is relatively stable under refrigerated conditions but can degrade over extended periods. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .
Metabolic Pathways
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors like NADH and FADH2, altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSWVOKZPQTKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCC2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383429 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690632-72-5 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




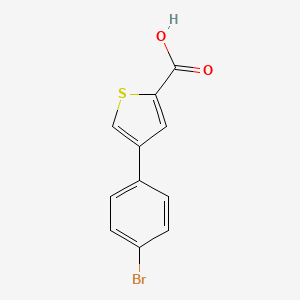
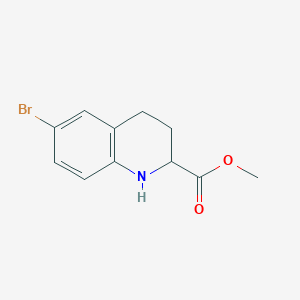
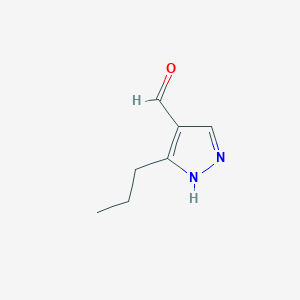
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
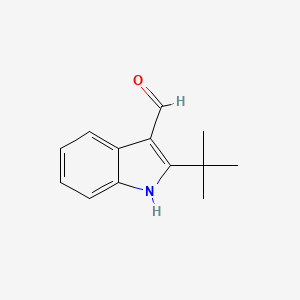


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
